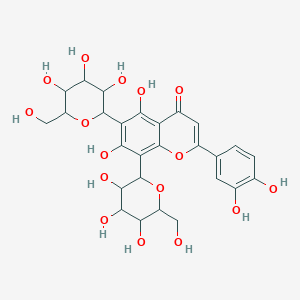
6-Vinyl Chenodeoxycholic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Vinyl Chenodeoxycholic Acid, chemically known as (3α,5β,7α)-6-Ethylidene-3,7-dihydroxycholan-24-oic Acid, is a derivative of Chenodeoxycholic Acid. This compound is characterized by the presence of a vinyl group at the 6th position of the steroid backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinyl Chenodeoxycholic Acid typically involves the modification of Chenodeoxycholic AcidDetailed synthetic routes often involve multi-step processes, including protection and deprotection steps to ensure the selective introduction of the vinyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often requiring stringent quality control measures. Companies like Clearsynth and SynZeal provide high-quality this compound for various applications .
化学反应分析
Types of Reactions: 6-Vinyl Chenodeoxycholic Acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can yield ethyl derivatives .
科学研究应用
6-Vinyl Chenodeoxycholic Acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of liver diseases and cholesterol-related conditions.
Industry: Utilized in the development of pharmaceuticals and as a quality control standard in drug manufacturing
作用机制
The mechanism of action of 6-Vinyl Chenodeoxycholic Acid involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it may interact with bile acid receptors such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). These interactions can influence cholesterol metabolism, bile acid synthesis, and glucose homeostasis .
相似化合物的比较
Chenodeoxycholic Acid: The parent compound, known for its role in bile acid metabolism.
Ursodeoxycholic Acid: A stereoisomer of Chenodeoxycholic Acid with therapeutic applications in liver diseases.
Lithocholic Acid: A secondary bile acid derived from Chenodeoxycholic Acid.
Uniqueness: 6-Vinyl Chenodeoxycholic Acid is unique due to the presence of the vinyl group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its reactivity and interaction with molecular targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C26H42O4 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC 名称 |
4-[(6Z)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5- |
InChI 键 |
NJXXWLPIJNFPHG-ZWSORDCHSA-N |
手性 SMILES |
C/C=C\1/C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
规范 SMILES |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)


![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)



![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)

![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)
![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)
